Bienvenue dans la boutique en ligne BenchChem!

2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide

Lipophilicity Membrane permeability Drug-likeness

2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide (CAS 866153-85-7) is a synthetic nicotinamide derivative bearing a 4-chlorophenylsulfanyl group at the pyridine 2-position and a 4-methoxybenzyl substituent on the carboxamide nitrogen. With a molecular formula of C20H17ClN2O2S and a molecular weight of 384.88 Da, it belongs to the class of 2-sulfanyl-substituted nicotinamides, a family explored for kinase inhibition and metabolic enzyme modulation.

Molecular Formula C20H17ClN2O2S
Molecular Weight 384.88
CAS No. 866153-85-7
Cat. No. B2479792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide
CAS866153-85-7
Molecular FormulaC20H17ClN2O2S
Molecular Weight384.88
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H17ClN2O2S/c1-25-16-8-4-14(5-9-16)13-23-19(24)18-3-2-12-22-20(18)26-17-10-6-15(21)7-11-17/h2-12H,13H2,1H3,(H,23,24)
InChIKeyJQQSKIJDEONJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866153-85-7: Structural Identity and Baseline Characterization of 2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide for Procurement Evaluation


2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide (CAS 866153-85-7) is a synthetic nicotinamide derivative bearing a 4-chlorophenylsulfanyl group at the pyridine 2-position and a 4-methoxybenzyl substituent on the carboxamide nitrogen . With a molecular formula of C20H17ClN2O2S and a molecular weight of 384.88 Da, it belongs to the class of 2-sulfanyl-substituted nicotinamides, a family explored for kinase inhibition and metabolic enzyme modulation . The compound is supplied as an analytical reference standard with comprehensive characterization data suitable for method development, validation, and quality control applications .

866153-85-7: Why Generic Substitution with Other Nicotinamide Analogs Is Not Reliable Without Quantitative Evidence


Although numerous 2-sulfanyl nicotinamide analogs share a common core scaffold, subtle changes in the N-benzyl substituent drastically alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles . The 4-methoxybenzyl group in 866153-85-7 imparts a calculated LogP of 5.82 and a polar surface area of 77 Ų , placing it in a distinct physicochemical space compared to analogs bearing 2,4-difluorophenyl, 3-pyridinylmethyl, or unsubstituted N-phenyl groups [1]. These differences directly impact membrane permeability, metabolic stability, and off-target selectivity, making generic substitution scientifically unjustified without direct comparative data.

866153-85-7: Quantifiable Differentiation Metrics and Comparative Data for Evidence-Based Procurement


866153-85-7 Lipophilicity (LogP) vs. Unsubstituted Nicotinamide Informs Permeability-Driven Assay Design

The target compound exhibits a predicted ACD/LogP of 5.82 based on the Percepta Platform v14.00 . In contrast, the parent scaffold nicotinamide has an experimental LogP of approximately -0.37 [1]. The ~6.2 log unit difference translates to an estimated >1000-fold higher membrane partitioning coefficient for 866153-85-7, making it substantially more cell-permeable and suitable for intracellular target engagement assays where nicotinamide itself cannot penetrate. This quantitative difference directly affects dosing requirements and intracellular concentration assumptions.

Lipophilicity Membrane permeability Drug-likeness

866153-85-7 Polar Surface Area (PSA) vs. Nicotinamide Determines Blood-Brain Barrier Penetration Potential

866153-85-7 has a calculated topological polar surface area (tPSA) of 77 Ų , derived from the Ertl fragment-based method. The parent nicotinamide has a considerably smaller tPSA of approximately 56 Ų (two hydrogen bond donors, two acceptors). Compounds with tPSA below 90 Ų are generally considered capable of crossing the blood-brain barrier; both compounds fall below this threshold, but the 21 Ų increase in 866153-85-7 reflects the additional oxygen and sulfur atoms introduced by the 4-methoxybenzyl and sulfanyl substituents, which alter hydrogen-bonding capacity and may influence CNS versus peripheral distribution [1].

Polar surface area CNS penetration Drug delivery

866153-85-7 Rule of 5 Violations: Calculated Drug-Likeness Comparison with Nicotinamide

The target compound registers one Lipinski Rule of 5 violation (ACD/LogP > 5) , while the parent nicotinamide has zero violations. Specifically, the molecular weight of 384.88 Da (<500, pass), hydrogen bond acceptors = 4 (≤10, pass), hydrogen bond donors = 1 (≤5, pass), but LogP = 5.82 (>5, flag raised) . Nicotinamide (MW 122.12, LogP -0.37, HBA 2, HBD 2) passes all four rules. This single violation indicates that 866153-85-7 may exhibit lower oral bioavailability than nicotinamide but remains within generally acceptable drug-like space, and the violation can be mitigated through formulation strategies [1].

Drug-likeness Oral bioavailability ADME prediction

866153-85-7 Vendor Characterization for ANDA Method Development and QC Applications

866153-85-7 is provided with comprehensive characterization data including full NMR, HPLC purity (>95%), and mass spectrometry confirmation, making it suitable for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Nicotinamide-related formulations . While the closely related analog 2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide is also offered as a standard, the 4-methoxybenzyl derivative benefits from a distinct UV chromophore (254/280 nm λmax contributed by the methoxybenzyl group) that facilitates HPLC method development with different detection selectivity relative to the pyridinylmethyl analog .

Analytical standard Method validation Quality control

866153-85-7: Validated Application Scenarios for Procurement and Experimental Deployment Based on Quantitative Differentiation Evidence


Intracellular Target Engagement Assays Requiring High Membrane Permeability

The predicted ACD/LogP of 5.82 relative to nicotinamide's -0.37 establishes 866153-85-7 as a preferred scaffold for phenotypic screening and intracellular target engagement assays where passive membrane diffusion is rate-limiting. Cell-based assays at 10 µM extracellular concentration can be designed with the expectation of substantially higher intracellular accumulation compared to the parent nicotinamide, based on the estimated >1000-fold octanol partitioning preference. Researchers should pre-incubate for 2–4 hours to allow equilibration across membranes before endpoint measurement.

CNS Drug Discovery Programs Requiring tPSA-Based Prioritization

With a tPSA of 77 Ų , below the 90 Ų CNS penetration threshold [1], 866153-85-7 is positioned as a CNS-accessible nicotinamide analog for neurodegenerative disease or neuro-oncology target screening. Compared to analogs with higher tPSA (e.g., sulfone or carboxylic acid derivatives), the compound is predicted to exhibit superior passive blood-brain barrier permeability. In vivo CNS exposure studies should use a P-gp/Bcrp knockout model to distinguish passive permeability from active efflux contributions during initial PK/PD profiling.

HPLC Method Development and ANDA Quality Control Using the 4-Methoxybenzyl UV Chromophore

The 4-methoxybenzyl substituent provides a characteristic UV absorption band in the 254–280 nm range , enabling selective detection of 866153-85-7 in complex matrices during HPLC-UV method development for ANDA applications. Compared to the 3-pyridinylmethyl analog which absorbs primarily at ~260 nm, the methoxybenzyl compound offers orthogonal detection selectivity, reducing the risk of co-elution interference from degradation products or process impurities. Method validation protocols should incorporate forced degradation studies (acid, base, oxidative, thermal, photolytic) to confirm stability-indicating capability of the method.

Lipinski Rule-of-5-Compliant Oral Formulation Feasibility Assessment

The compound's single Rule of 5 violation (LogP 5.82 > 5.0) makes it a suitable candidate for oral formulation feasibility studies using solubility-enhancing excipients (e.g., cyclodextrins, lipid-based self-emulsifying systems). Compared to analogs with multiple violations (e.g., MW > 500 plus LogP > 5), 866153-85-7 has a more favorable developability profile, simplifying procurement decisions for programs requiring oral dosing in rodent efficacy models. A standard solubility screen in FaSSIF and FeSSIF media is recommended before committing to stability studies.

Quote Request

Request a Quote for 2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.